24,25-Dihydroxyergocalciferol
Beschreibung
Historical Context of Vitamin D Metabolite Discovery and Elucidation
The journey to understanding vitamin D and its various forms began in the early 17th century with the initial descriptions of rickets. nih.gov However, it wasn't until the period between 1890 and 1930 that the nutritional factor, vitamin D, was discovered and its chemical structures, vitamin D2 and vitamin D3, were identified. researchgate.net A significant leap in knowledge occurred between 1930 and 1975 with the discovery of vitamin D metabolites, including the hormonally active form, 1,25-dihydroxyvitamin D3. nih.govresearchgate.net
The advent of radioactive vitamin D in the mid-20th century was a pivotal development, allowing researchers to trace its metabolic fate. researchgate.net This led to the landmark discovery in 1968 of 25-hydroxyvitamin D (25-OH-D) as the major circulating form of vitamin D in the blood. researchgate.netresearchgate.net Shortly after, the even more potent, hormonally active form, 1,25-dihydroxyvitamin D (1,25-(OH)₂D), was identified. nih.govresearchgate.net These discoveries established the fundamental concept that vitamin D itself is a prohormone that requires metabolic activation to exert its biological effects. scilit.comnih.gov The enzymes responsible for these transformations, primarily located in the liver and kidneys, were subsequently identified as cytochrome P450-containing enzymes. nih.govnih.gov This era of intense research laid the groundwork for identifying a cascade of other metabolites, including 24,25-dihydroxyergocalciferol, and began to unravel the complexity of the vitamin D endocrine system. nih.gov
Overview of Ergocalciferol (B368823) (Vitamin D2) Metabolism and Its Significance
Ergocalciferol, or vitamin D2, is a form of vitamin D derived from plant sterols, specifically ergosterol, upon exposure to ultraviolet radiation. nih.govpatsnap.com Like its animal-derived counterpart, cholecalciferol (vitamin D3), ergocalciferol is biologically inactive and must undergo a two-step hydroxylation process to become active. patsnap.comwikipedia.org
The metabolic journey of ergocalciferol begins in the liver, where it is hydroxylated by the enzyme vitamin D 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyergocalciferol (ercalcidiol or 25-OH D₂). patsnap.comwikipedia.orgdrugbank.com This is the major circulating form of vitamin D2 in the bloodstream. patsnap.com Subsequently, 25-hydroxyergocalciferol is transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol or 1,25-(OH)₂D₂). patsnap.comwikipedia.orgmedsafe.govt.nz This active form then binds to the vitamin D receptor (VDR) in various target tissues to regulate gene expression and mediate its physiological effects, most notably in calcium and phosphorus homeostasis. patsnap.comwikipedia.org
In addition to the activation pathway, ergocalciferol and its metabolites can also enter a catabolic (breakdown) pathway. A key enzyme in this process is the 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which adds a hydroxyl group at the carbon-24 position. nih.gov This leads to the formation of metabolites such as this compound. drugbank.com
Table 1: Key Enzymes in Ergocalciferol (Vitamin D2) Metabolism
| Enzyme | Location | Substrate(s) | Product(s) | Function |
| CYP2R1 (25-hydroxylase) | Liver (primarily) | Ergocalciferol (Vitamin D2) | 25-hydroxyergocalciferol (25-OH D₂) | Activation |
| CYP27B1 (1α-hydroxylase) | Kidney (primarily) | 25-hydroxyergocalciferol (25-OH D₂) | 1,25-dihydroxyergocalciferol (1,25-(OH)₂D₂) | Activation |
| CYP24A1 (24-hydroxylase) | Kidney, other tissues | 25-hydroxyergocalciferol, 1,25-dihydroxyergocalciferol | This compound, 1,24,25-trihydroxyergocalciferol (B35326) | Catabolism/Inactivation |
Positioning of this compound as a Key Metabolic Product
Within the intricate network of vitamin D metabolism, this compound emerges as a significant product of the catabolic pathway. It is formed from its precursor, 25-hydroxyergocalciferol, through the action of the enzyme CYP24A1, a 24-hydroxylase. nih.govdrugbank.com This enzyme is a key regulator of vitamin D homeostasis, as it initiates the breakdown of both 25-hydroxyvitamin D and the active 1,25-dihydroxyvitamin D. nih.govnih.gov
The formation of this compound is generally considered a step towards the deactivation and subsequent excretion of vitamin D2 metabolites. wikipedia.orgresearchgate.netnih.gov Research has shown that the C-24 hydroxylation of 1,25-dihydroxyergocalciferol is a significant deactivation step. researchgate.netnih.gov The resulting product, 1,24,25-trihydroxyergocalciferol, exhibits substantially lower biological activity compared to its precursor. researchgate.netnih.gov
While often viewed as an inactive byproduct, the precise physiological role of this compound is still a subject of scientific investigation. Some studies have suggested potential functions, particularly in bone and cartilage health, although this remains an area of active research. nih.gov The measurement of 24,25-dihydroxyvitamin D levels can also be clinically relevant, as its concentration is expected to decrease in cases of mutations that inactivate the CYP24A1 gene. wikipedia.org Therefore, this compound is positioned as a crucial indicator of the activity of the vitamin D catabolic pathway.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₄O₃ | PubChem nih.gov |
| Molar Mass | 428.6 g/mol | PubChem nih.gov |
| Synonyms | 24,25-dihydroxyvitamin D2 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-BJWACDMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71183-99-8 | |
| Record name | 24,25-Dihydroxyvitamin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Enzymatic Pathways of 24,25 Dihydroxyergocalciferol
The journey from the dietary form of vitamin D2 to 24,25-Dihydroxyergocalciferol involves a series of hydroxylation reactions, primarily orchestrated by cytochrome P450 enzymes.
Precursor Substrates and Initial Hydroxylations
The biosynthetic pathway begins with ergocalciferol (B368823), a form of vitamin D derived from plant sources and fungi. patsnap.com For ergocalciferol to become biologically active, it must first undergo hydroxylation. This initial activation step occurs predominantly in the liver. patsnap.comhres.ca
In the liver, ergocalciferol is converted to 25-hydroxyergocalciferol (25(OH)D2), also known as ercalcidiol. patsnap.comwikipedia.org This reaction is catalyzed by the enzyme vitamin D 25-hydroxylase, with CYP2R1 being a key enzyme in this process. wikipedia.orgnih.govumk.pl 25-hydroxyergocalciferol is the major circulating form of vitamin D2 in the bloodstream. patsnap.com
Formation of this compound from 25-Hydroxyergocalciferol
Following its formation in the liver, 25-hydroxyergocalciferol circulates in the body and can undergo further hydroxylation. One of the key metabolic pathways for 25-hydroxyergocalciferol is its conversion to this compound. This reaction involves the addition of a hydroxyl group at the 24th carbon position of the 25-hydroxyergocalciferol molecule. Evidence suggests that this 24-hydroxylation can be a significant metabolic route for vitamin D2 in humans. oup.comoup.com
Key Cytochrome P450 Enzymes in this compound Synthesis
The hydroxylation steps in the metabolism of vitamin D2 are carried out by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govumk.pl These enzymes are crucial for the synthesis of various vitamin D metabolites, including this compound.
Role of CYP24A1 (25-Hydroxyvitamin D 24-Hydroxylase) in 24-Hydroxylation
The enzyme primarily responsible for the 24-hydroxylation of vitamin D metabolites is CYP24A1, also known as 25-hydroxyvitamin D 24-hydroxylase. nih.govnih.govmdpi.com This mitochondrial enzyme plays a critical role in regulating the levels of active vitamin D by initiating its catabolism. nih.govresearchgate.netnih.gov CYP24A1 catalyzes the hydroxylation of both 25-hydroxyvitamin D and the hormonally active 1,25-dihydroxyvitamin D at the 24-position. nih.govwikipedia.org The expression of the CYP24A1 gene is inducible by 1,25-dihydroxyvitamin D3, creating a negative feedback loop to control vitamin D levels. wikipedia.org
Substrate Specificity of CYP24A1 Towards D2 Metabolites
CYP24A1 exhibits activity towards vitamin D2 metabolites. It can hydroxylate the side chains of both 25-hydroxyergocalciferol (25(OH)D2) and 1,25-dihydroxyergocalciferol (1,25(OH)2D2). nih.govwikipedia.org Studies using human CYP24A1 have shown that the initial hydroxylation of 25(OH)D2 occurs at the C24R position. researchgate.netnih.gov Research comparing the metabolism of vitamin D2 and D3 metabolites by human CYP24A1 found that the catalytic efficiency for the initial hydroxylation of 25(OH)D2 was similar to that of its vitamin D3 counterpart, 25(OH)D3. researchgate.netnih.gov However, the inactivation of 1,25(OH)2D2 by CYP24A1 was found to be at a lower rate compared to 1,25(OH)2D3, suggesting increased metabolic stability for the active form of vitamin D2. researchgate.netnih.gov
Cellular and Tissue Localization of this compound Synthesis
The synthesis of this compound is not confined to a single organ. The initial 25-hydroxylation of ergocalciferol primarily occurs in the liver. patsnap.comhres.ca The subsequent 24-hydroxylation, catalyzed by CYP24A1, takes place in various tissues that are targets for vitamin D action, most notably the kidneys. nih.govmdpi.com The presence of CYP24A1 in tissues like the intestine and bone suggests that the synthesis of this compound can also occur in these locations. wikipedia.orgplos.org Evidence also points to the liver as a potential site for the synthesis of 24-hydroxyvitamin D2 (a precursor to 1,24-dihydroxyvitamin D2), which is then further metabolized in the kidney. nih.gov
Catabolism and Deactivation Pathways of 24,25 Dihydroxyergocalciferol
Further Enzymatic Modifications of 24,25-Dihydroxyergocalciferol
Following its formation, this compound can undergo further hydroxylation, a key step in its deactivation pathway. This process introduces additional hydroxyl groups to the molecule, altering its structure and affinity for the vitamin D receptor (VDR) and transport proteins.
A significant metabolic conversion of this compound is its hydroxylation at the 1α-position to form 1,24,25-trihydroxyergocalciferol (B35326). nih.gov This reaction has been demonstrated in in vitro studies using kidney homogenates from chicks. nih.gov The identity of this trihydroxylated metabolite has been confirmed through various analytical techniques, including ultraviolet absorbance, mass spectrometry, and nuclear magnetic resonance. nih.gov
While its precursor, 1,25-dihydroxyergocalciferol, is a potent activator of the VDR, the resulting 1,24,25-trihydroxyergocalciferol is considered a deactivation product. nih.govresearchgate.net Research in rat models has shown that 1,24,25-trihydroxyergocalciferol is at least 10-fold less active than 1,25-dihydroxycholecalciferol in stimulating intestinal calcium transport and is also relatively ineffective at promoting bone calcium resorption. nih.gov This C-24 hydroxylation step represents a significant deactivation process for ergocalciferol (B368823) metabolites. nih.govresearchgate.net
The ultimate catabolic fate for vitamin D metabolites, including those derived from ergocalciferol, is the formation of water-soluble, biologically inactive compounds that can be easily excreted. wikipedia.orgtaylorandfrancis.com The primary pathway for this is the C-24 oxidation pathway, which leads to the production of calcitroic acid. taylorandfrancis.comwikipedia.org This multi-step process is initiated by the enzyme CYP24A1. taylorandfrancis.comwikipedia.org
For vitamin D3, CYP24A1 catalyzes a six-step pathway from 1,25(OH)₂D₃ to calcitroic acid. nih.govuniprot.org While the pathway for ergocalciferol (D2) is altered due to its different side-chain structure (a methyl group at C24 and a double bond between C22 and C23), the general principle of side-chain oxidation and cleavage to produce inactive metabolites remains. nih.gov The end product, calcitroic acid, is more water-soluble and is excreted in bile and urine. wikipedia.orgwikipedia.org
Role of CYP24A1 in this compound Deactivation
The cytochrome P450 enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is the central enzyme in the catabolism of all vitamin D metabolites, including this compound. uniprot.orgnih.gov It is a tightly regulated mitochondrial enzyme that controls the serum levels of these secosteroids to prevent hypercalcemia. researchgate.net The expression of the CYP24A1 gene is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, creating a negative feedback loop. taylorandfrancis.complos.org
CYP24A1 catalyzes the inactivation of both 25-hydroxyvitamin D (calcifediol) and 1,25-dihydroxyvitamin D (calcitriol). uniprot.org In the context of ergocalciferol, CYP24A1 initiates the deactivation cascade. Studies using human CYP24A1 have shown that the initial step in the oxidation of D2 metabolites involves hydroxylation at the C24R position. researchgate.net This is followed by further reactions, such as hydroxylation at C26 or C28, or cleavage of the side chain between C24 and C25. researchgate.net The catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25-hydroxyvitamin D2 is similar to that for its D3 counterpart, suggesting comparable rates of inactivation at low concentrations. researchgate.net However, the metabolism of 1,25(OH)₂D₂ by CYP24A1 is less efficient than that of 1,25(OH)₂D₃, indicating a lower rate of inactivation for the active D2 form. researchgate.net
| Enzyme | Substrate (Ergocalciferol-derived) | Key Action | Resulting Product(s) |
| CYP24A1 | This compound | Initiates side-chain oxidation | Metabolites on the pathway to calcitroic acid |
| CYP24A1 | 1,25-Dihydroxyergocalciferol | C-24 hydroxylation | 1,24,25-Trihydroxyergocalciferol |
| CYP27B1 | This compound | 1α-hydroxylation | 1,24,25-Trihydroxyergocalciferol |
This table summarizes the key enzymatic reactions involved in the modification and deactivation of this compound.
Mechanisms of Metabolic Clearance in Research Models
The metabolic clearance of vitamin D metabolites is essential for regulating their biological activity. Research using various models has provided insight into how this compound and its subsequent products are cleared from circulation.
Studies using mouse models with genetic deletion of the CYP24A1 enzyme (Cyp24a1−/− mice) have unequivocally demonstrated its role in clearance. researchgate.net When these mice, which lack the ability to catabolize vitamin D metabolites via the 24-hydroxylation pathway, were treated with 24,25-(OH)₂D₃, their serum levels of this metabolite rose to extremely high levels, highlighting the lack of clearance. researchgate.net
At the cellular level, studies with cultured human bone marrow-derived stromal cells and mouse osteoblasts show that these cells express the CYP24A1 enzyme, enabling them to metabolize vitamin D compounds locally. plos.org The expression of the CYP24A1 gene was increased in response to treatment with 25-hydroxyvitamin D₂ and 25-hydroxyvitamin D₃, indicating that target cells can actively participate in the clearance and deactivation of vitamin D metabolites. plos.org
| Research Model | Key Finding | Implication for Clearance |
| Rat | Plasma clearance of [³H]1,24,25-trihydroxyergocalciferol is ~40% faster than its D3 equivalent. nih.gov | Ergocalciferol metabolites are cleared more rapidly, leading to faster deactivation. |
| Cyp24a1−/− Mouse | Administration of 24,25-(OH)₂D₃ leads to a dramatic increase in its serum levels. researchgate.net | Confirms CYP24A1 is the primary enzyme for the metabolic clearance of 24,25-dihydroxyvitamin D. |
| Cultured Osteoblasts (Human & Mouse) | Express CYP24A1, which is induced by 25-hydroxyvitamin D metabolites. plos.org | Vitamin D target cells can perform local catabolism and contribute to overall clearance. |
This table outlines significant findings on the metabolic clearance of this compound and related compounds from different research models.
Molecular and Cellular Mechanisms of 24,25 Dihydroxyergocalciferol Action
Interaction with Vitamin D Receptors (VDR) and Other Nuclear Receptors
The primary mechanism of action for 24,25-dihydroxyergocalciferol, like other vitamin D metabolites, is through its interaction with the vitamin D receptor (VDR). The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors that regulate gene expression to control a wide array of physiological processes, including cell growth and differentiation. mdpi.com In its inactive state, the VDR may be present in the cytoplasm or in the nucleus, where it can be associated with corepressor proteins to silence gene expression. preprints.org
Upon binding to a ligand such as 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR undergoes a conformational change. mdpi.com This change facilitates its heterodimerization with the retinoid X receptor (RXR). mdpi.commdpi.com The resulting VDR-RXR complex then translocates to the nucleus if it is not already there and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. mdpi.commdpi.comnih.gov This binding event initiates the recruitment of coactivator proteins and, ultimately, RNA polymerase II, leading to the transcription of target genes. preprints.org Some studies suggest that the VDR can also regulate gene expression in the absence of its ligand, 1,25(OH)2D3, by acting as a repressor. nih.gov
The affinity of this compound for the VDR is a critical determinant of its biological activity. Research indicates that the binding affinity of vitamin D2 metabolites to the VDR can differ from their vitamin D3 counterparts. For instance, 1,25-dihydroxyergocalciferol (the precursor to this compound) is reported to be 1.3 times less potent than 1,25-dihydroxycholecalciferol in displacing radioactively labeled 1,25(OH)2D3 from the chick intestinal VDR. nih.govoup.com
Further studies on the metabolite 1,24,25-trihydroxyergocalciferol (B35326), which can be formed from this compound, show that it has an affinity for the bovine thymus and chick intestinal VDR that is equal to 1,24,25-trihydroxycholecalciferol. researchgate.netnih.gov However, for the rat intestinal receptor, its affinity was twice that of 1,24,25-trihydroxycholecalciferol. researchgate.netnih.gov These findings highlight that the binding affinity can be species- and tissue-dependent.
| Compound | Receptor Source | Relative Binding Affinity Compared to D3 Analog | Reference |
|---|---|---|---|
| 1,25-Dihydroxyergocalciferol | Chick Intestinal VDR | 1.3 times less potent | nih.govoup.com |
| 1,24,25-Trihydroxyergocalciferol | Bovine Thymus & Chick Intestinal VDR | Equal | researchgate.netnih.gov |
| Rat Intestinal VDR | Twice the affinity | researchgate.netnih.gov |
The binding of a ligand to the VDR induces significant conformational changes within the receptor's ligand-binding domain (LBD). mdpi.com These structural alterations are crucial for the subsequent steps in VDR-mediated gene regulation. Specifically, the conformational shift facilitates the dissociation of corepressor molecules and the recruitment of coactivator complexes. preprints.org
The VDR, upon activation, forms a heterodimer with the RXR. mdpi.comnih.gov This VDR-RXR complex is the primary transcriptional unit that binds to VDREs. mdpi.com The binding of the VDR-RXR heterodimer to DNA can trigger further allosteric changes in the LBD, affecting the interaction with coactivators. mdpi.com The specific profile of recruited co-regulators can be cell- and gene-specific, allowing for a nuanced and context-dependent regulation of gene expression by vitamin D compounds. nih.gov X-ray crystallography studies of other vitamin D analogs have revealed that ligand binding can cause substantial conformational changes, particularly in the loop between helices H6 and H7 of the LBD, which influences the receptor's activity. mdpi.com
Signal Transduction Pathways Modulated by this compound
In addition to the classical genomic pathway involving the nuclear VDR, vitamin D compounds can also elicit rapid, non-genomic responses by modulating intracellular signal transduction pathways. nih.govsemanticscholar.org These pathways often involve the activation of protein kinases, which in turn can influence a variety of cellular processes.
Derivatives of both vitamin D2 and D3 have been shown to activate three major mitogen-activated protein kinase (MAPK) pathways: Erk, JNK, and p38. tandfonline.com The activation of these pathways is an important component of the cellular response to vitamin D compounds. For example, the activation of the MAPK/Erk1,2 pathway has been identified as a key event in the differentiation of acute myeloid leukemia (AML) cells induced by 1,25(OH)2D3. nih.govsemanticscholar.org The JNK pathway appears to be involved in the fine-tuning of VDR-dependent transcription, while the p38 pathway can have antagonistic effects to the Erk and JNK pathways. nih.govsemanticscholar.org The activation of these signaling cascades is thought to be mediated, at least in part, by a putative membrane-bound VDR (mVDR). nih.govsemanticscholar.org
Vitamin D compounds, including analogs of this compound, can exert antiproliferative effects by influencing the expression and activity of cell cycle regulatory proteins. researchgate.netspandidos-publications.com One of the well-documented effects is the induction of a G0/G1 phase cell cycle arrest in various cancer cell lines. researchgate.netspandidos-publications.com This cell cycle arrest is often associated with changes in the levels of key regulatory proteins.
Studies with vitamin D analogs have shown that their antiproliferative activity correlates with the hypophosphorylation of the retinoblastoma protein (pRb). tandfonline.com Furthermore, treatment of A549 lung cancer cells with vitamin D compounds in combination with other agents led to an increase in the percentage of cells in the G0/G1 phase. spandidos-publications.com In some contexts, these compounds can also lead to an increase in the percentage of cells in the G2/M phase, particularly when combined with certain chemotherapeutic drugs. spandidos-publications.com
Gene Regulation and Transcriptional Effects
The ultimate outcome of VDR activation and signal transduction modulation by this compound and its related metabolites is the regulation of target gene expression. This transcriptional control underlies many of the physiological effects of vitamin D.
The VDR/RXR heterodimer binds to VDREs in the promoter regions of target genes, thereby activating or repressing their transcription. mdpi.comnih.gov This process is influenced by the recruitment of cell-specific co-regulators. nih.gov A key target gene of the VDR is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. mdpi.com The induction of CYP24A1 serves as a negative feedback mechanism to prevent excessive vitamin D activity. mdpi.com
Studies comparing vitamin D2 and D3 metabolites in human and mouse osteoblast-like cells have shown that they can upregulate the expression of several genes involved in bone metabolism, including:
Osteopontin (OPN) plos.orgox.ac.uk
Osteocalcin (B1147995) (OCN) plos.orgox.ac.uk
Collagen type I (COL1A1) plos.orgox.ac.uk
Receptor activator of nuclear factor kappa-B ligand (RANKL) plos.orgox.ac.uk
Vitamin D receptor (VDR) plos.orgox.ac.uk
Interestingly, some vitamin D2 analogs have been found to be more transcriptionally active than their D3 counterparts for specific genes. For instance, in rat osteosarcoma cells, 1,25-dihydroxyvitamin D2 and its 24-epimer were more effective at stimulating osteocalcin gene expression than 1,25-dihydroxyvitamin D3. nih.gov The 24-epimer, in particular, was twice as effective in this regard. nih.gov This suggests that vitamin D2 analogs can preferentially activate certain target genes. nih.gov
| Gene | Function | Effect of Vitamin D Metabolites | Reference |
|---|---|---|---|
| OPN | Bone matrix protein | Upregulation | plos.orgox.ac.uk |
| OCN | Bone matrix protein | Upregulation | plos.orgox.ac.uknih.gov |
| COL1A1 | Bone matrix protein | Upregulation | plos.orgox.ac.uk |
| RANKL | Osteoclast differentiation factor | Upregulation | plos.orgox.ac.uk |
| VDR | Vitamin D receptor | Upregulation | plos.orgox.ac.uk |
| CYP24A1 | Vitamin D catabolism | Upregulation | mdpi.complos.orgox.ac.uk |
| CYP27B1 | Vitamin D activation | Upregulation | plos.orgox.ac.uk |
Vitamin D Response Element (VDRE) Interactions
This compound, a metabolite of vitamin D2, exerts its genomic effects through mechanisms that can involve the vitamin D receptor (VDR). The VDR, a member of the steroid hormone receptor superfamily, typically forms a heterodimer with the retinoid X receptor (RXR). imrpress.com This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. imrpress.comsav.sk
Research has shown that 24R,25-dihydroxyvitamin D3 (a structurally similar metabolite of vitamin D3) can activate the human osteocalcin gene promoter through the VDR. nih.gov This activation was observed in VDR-positive osteoblastic cells (MC3T3-E1) and was also demonstrated using a chimeric promoter containing a synthetic osteocalcin VDRE. nih.gov Furthermore, the activation was dependent on the presence of the VDR, as it did not occur in VDR-negative cells (CV-1) unless they were co-transfected with a human VDR expression vector. nih.gov These findings suggest that at high enough concentrations, this dihydroxylated metabolite can utilize the same receptor and DNA response elements as the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3. nih.gov The VDR recognizes and binds to hexameric half-sites, commonly with sequences like (A/G)GGTGA and AGTTCA, arranged in various configurations within the VDRE. sav.sk
Modulation of Target Gene Expression (e.g., CYP24A1)
The expression of the cytochrome P450 family 24 subfamily A member 1 (CYP24A1) gene is a well-established target of vitamin D signaling. CYP24A1 encodes the 24-hydroxylase enzyme, which is responsible for the catabolism of both 25-hydroxyvitamin D (25(OH)D) and 1α,25-dihydroxyvitamin D (1,25(OH)2D), playing a key role in vitamin D homeostasis. nih.govbham.ac.uk The promoter of the CYP24A1 gene contains highly responsive VDREs, making its expression strongly inducible by VDR ligands. nih.govmdpi.com
Studies comparing the effects of vitamin D2 and D3 metabolites on osteoblasts have revealed differences in their ability to modulate CYP24A1 expression. In cultured mouse osteoblasts (2T3 cells), 25-hydroxycholecalciferol (25(OH)D3) significantly upregulated CYP24A1 transcription, whereas 25-hydroxyergocalciferol (25(OH)D2) showed no detectable effect on its expression over a 24-hour period. nih.govplos.org In both human bone marrow-derived stromal cells and mouse osteoblasts, 25(OH)D metabolites were found to increase the expression of CYP24A1. nih.govplos.org However, the magnitude of this effect can differ between the D2 and D3 forms. nih.govplos.org
The induction of CYP24A1 by vitamin D compounds serves as a negative feedback loop to control the levels of active vitamin D. mdpi.com The potency of different vitamin D analogs in inducing CYP24A1 expression can vary depending on the cell type and the chemical structure of the analog. mdpi.comspandidos-publications.com
Putative Non-Genomic Actions
In addition to the classical genomic pathway that involves VDR binding to VDREs and regulating gene transcription, vitamin D compounds are also known to elicit rapid, non-genomic responses. nih.gov These actions are typically too fast to be explained by changes in gene expression and involve the activation of various intracellular signaling pathways. bham.ac.uknih.gov
Non-genomic actions are often initiated by the interaction of vitamin D metabolites with a membrane-associated VDR (VDRm) or other potential membrane receptors like protein disulfide isomerase A3 (PDIA3). nih.govmdpi.com This interaction can lead to the rapid activation of second messenger systems and protein kinases, including:
Phospholipase C (PLC) and Phospholipase A2 (PLA2) nih.gov
Phosphatidylinositol-3 kinase (PI3K) nih.gov
Protein Kinase C (PKC) nih.goviiarjournals.org
Mitogen-activated protein (MAP) kinases nih.goviiarjournals.org
Opening of calcium (Ca2+) and chloride (Cl-) channels nih.gov
These signaling cascades can, in turn, influence a variety of cellular processes. nih.gov While much of the research on non-genomic actions has focused on 1,25-dihydroxyvitamin D3, it is plausible that other vitamin D metabolites could also trigger such rapid responses, potentially through similar membrane-initiated events. iiarjournals.org For instance, effects on chondrocytes in the growth plate have been cited as an example of non-genomic actions of vitamin D metabolites. nih.gov
Exploration of Novel Receptor Interactions (e.g., in Chondrocytes)
The actions of vitamin D metabolites in specific cell types, such as chondrocytes, suggest the possibility of interactions with novel or alternative receptors. Chondrocytes, the primary cells in cartilage, express the VDR, and its presence is more pronounced in osteoarthritic cartilage. ijbs.com This suggests a role for vitamin D signaling in cartilage health and disease.
Evidence points to a potential specific receptor for 24,25-dihydroxyvitamin D in chondrocytes, which may be important for optimal endochondral bone formation. nih.gov Research has also explored the interaction between the VDR and other signaling pathways in these cells. For example, in macrophages, 1,25-dihydroxyvitamin D was found to modulate the interaction between the VDR and the NLRP3 inflammasome, which in turn affected chondrocyte proliferation, apoptosis, and extracellular matrix degradation in a co-culture system. dovepress.com
Furthermore, studies have characterized other receptors on chondrocytes, such as prostaglandin (B15479496) E2 receptors (EP1, EP2, EP4), which are involved in mediating the effects of 24,25(OH)2D3. genesispub.org The intricate interplay between different receptor systems and signaling pathways in chondrocytes highlights a complex regulatory network where vitamin D metabolites, including this compound, may play a modulatory role.
Data Tables
Table 1: Effect of 25-Hydroxyvitamin D Metabolites on cyp24a1 Gene Expression in Mouse Osteoblasts (2T3 cells)
| Compound | Change in cyp24a1 Transcription | Fold Change (approx.) | Statistical Significance |
| 25(OH)D₂ | No detectable change | 1 | Not significant |
| 25(OH)D₃ | Significant up-regulation | 70 | P<0.001 |
Data derived from a study comparing the effects of vitamin D2 and D3 metabolites over 24 hours. nih.govplos.org
Table 2: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (24R)-24,25-Dihydroxyvitamin D2 |
| 24R,25-dihydroxyvitamin D3 | (24R)-24,25-Dihydroxyvitamin D3 |
| 1α,25-dihydroxyvitamin D3 | 1α,25-Dihydroxycholecalciferol (Calcitriol) |
| 25(OH)D | 25-hydroxyvitamin D |
| 25(OH)D2 | 25-hydroxyergocalciferol |
| 25(OH)D3 | 25-hydroxycholecalciferol |
| 1,25(OH)2D | 1α,25-dihydroxyvitamin D |
| VDR | Vitamin D Receptor |
| RXR | Retinoid X Receptor |
| CYP24A1 | Cytochrome P450 family 24 subfamily A member 1 |
| PDIA3 | Protein Disulfide Isomerase Family A Member 3 |
| NLRP3 | NLR Family Pyrin Domain Containing 3 |
| Prostaglandin E2 | Dinoprostone |
Analytical Methodologies for 24,25 Dihydroxyergocalciferol Quantification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites, including 24,25-dihydroxyergocalciferol, due to its superior selectivity and sensitivity. bham.ac.ukamegroups.org This powerful technique allows for the simultaneous measurement of multiple vitamin D analytes in a single run, providing a more comprehensive assessment of vitamin D status. bham.ac.uknih.gov While immunoassays exist for other vitamin D metabolites, LC-MS/MS is the exclusive method for the accurate quantification of this compound. amegroups.orgnih.gov The development of robust and high-throughput LC-MS/MS methods has been a key focus in clinical and research settings. nih.govsigmaaldrich.com
Sample Preparation and Extraction Protocols
Prior to LC-MS/MS analysis, meticulous sample preparation is essential to remove interfering substances and isolate this compound from the complex biological matrix, such as serum or plasma. mdpi.com Common initial steps involve protein precipitation, often using acetonitrile, to separate the analyte from binding proteins like the vitamin D-binding protein (DBP). sigmaaldrich.comresearchgate.netresearchgate.net
Subsequent extraction procedures are employed to further purify the sample. These can include:
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte from the aqueous phase. A combination of methanol/methylene chloride or n-hexane are frequently used. d-nb.infonih.gov
Solid-Phase Extraction (SPE): SPE provides a more targeted purification by using a solid sorbent to retain the analyte while contaminants are washed away. nih.gov Reversed-phase SPE with C18 cartridges is a common choice. nih.gov
Supported Liquid Extraction (SLE): This method combines elements of both LLE and SPE for efficient sample cleanup. nih.gov
Some protocols may also include a derivatization step to enhance the ionization efficiency and sensitivity of the analyte during mass spectrometric detection. amegroups.orgnih.gov However, methods that exclude this lengthy step are also being developed to streamline the process. mdpi.com The choice of sample preparation technique can significantly impact the accuracy and precision of the final measurement. nih.gov
Chromatographic Separation Techniques (e.g., HPLC)
High-performance liquid chromatography (HPLC) is the cornerstone of the separation process in LC-MS/MS analysis of this compound. d-nb.infonih.gov The primary goal of the chromatographic step is to separate the target analyte from other vitamin D metabolites and interfering compounds before it enters the mass spectrometer. bham.ac.uk
The separation is typically achieved using a reversed-phase column, such as a C18 column. chromatographyonline.com The mobile phase, a mixture of solvents like acetonitrile, methanol, and water, is carefully optimized to achieve the desired separation. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate a wide range of metabolites. researchgate.net The ability to achieve baseline separation of various vitamin D metabolites, including stereoisomers, is a critical aspect of method development. nih.gov
Mass Spectrometric Detection and Quantification
Following chromatographic separation, the eluent is introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged ions from the analyte molecules. bham.ac.ukmdpi.com
Tandem mass spectrometry (MS/MS) is then used for highly selective detection. In this process, a specific precursor ion corresponding to this compound is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly enhances the specificity and reduces background noise. bham.ac.uk The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov
| Parameter | Typical Value/Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | bham.ac.uk |
| Detection Mode | Multiple Reaction Monitoring (MRM) | bham.ac.uk |
| Capillary Voltage | ~3.88 kV | bham.ac.uk |
| Desolvation Temperature | ~500 °C | bham.ac.uk |
Competitive Protein Binding Assays (CPBA)
Competitive protein binding assays (CPBA) represent an earlier method used for the quantification of vitamin D metabolites. d-nb.infonih.gov These assays rely on the principle of competition between the unlabeled analyte (this compound) in a sample and a labeled tracer for a limited number of binding sites on a specific binding protein. d-nb.info The vitamin D-binding protein (DBP) found in rat serum or kidney homogenates is often utilized for this purpose. d-nb.infonih.gov
In a typical CPBA procedure, the sample is first extracted and purified to isolate the dihydroxylated vitamin D metabolites. d-nb.info The extract is then incubated with the binding protein and a known amount of radiolabeled 24,25-dihydroxycholecalciferol (as a tracer). The amount of bound radioactivity is inversely proportional to the concentration of this compound in the sample. d-nb.info While historically significant, CPBAs are less specific than LC-MS/MS and can be subject to cross-reactivity with other vitamin D metabolites. nih.govoup.com For instance, 24(R),25-dihydroxyergocalciferol has been shown to be less potent in displacing labeled 25-hydroxyvitamin D3 compared to its cholecalciferol counterpart. nih.gov
Immunoassays (e.g., RIA, ELISA) in Research Contexts
Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of various hormones and metabolites. researchgate.netresearchgate.netnih.gov These assays utilize antibodies that specifically recognize and bind to the target analyte.
In the context of this compound, the development of specific antibodies has been challenging. While RIAs have been developed for other vitamin D metabolites, they often exhibit cross-reactivity. nih.govresearchgate.net For example, some antibodies used in 25-hydroxyvitamin D immunoassays can cross-react with 24,25-dihydroxyvitamin D, which circulates at significant concentrations. nih.gov This lack of specificity can lead to inaccurate measurements. Consequently, immunoassays are not the preferred method for the specific quantification of this compound in research, with LC-MS/MS being the method of choice for its superior accuracy and specificity. amegroups.orgnih.gov
Stereoisomer Separation and Analysis (24R, 24S, and 3-epi forms)
The biological activity of vitamin D metabolites can be highly dependent on their stereochemistry. This compound exists as different stereoisomers, including the 24R and 24S epimers. nih.gov It is established that the R epimer is the biologically active form. nih.gov Additionally, C-3 epimers of vitamin D metabolites have been identified. nih.govmdpi.com
Method Validation and Performance Specifications in Academic Settings
The validation of analytical methods is a critical process in academic research, ensuring that the quantification of compounds like this compound (24,25(OH)₂D₂) is reliable, reproducible, and fit for its intended purpose. ich.org The objective is to demonstrate that every measurement is a sufficiently close approximation of the true value of the analyte in the sample. demarcheiso17025.com For vitamin D metabolites, particularly those at low concentrations, this process is essential for generating high-quality research data. Modern assays for 24,25-dihydroxyvitamin D (24,25(OH)₂D) almost exclusively use liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it is considered the gold standard and no dedicated immunoassays for this metabolite are available. nih.govamegroups.org
Method validation in academic settings involves assessing several key performance characteristics as defined by international guidelines. ich.org These include precision, accuracy, linearity, and sensitivity, specifically the limit of detection (LOD) and limit of quantification (LOQ). ich.orgeuropa.eu
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ich.org It is typically expressed as the coefficient of variation (CV) and is evaluated at two levels:
Intra-assay precision (Repeatability): Assesses variation within a single analytical run. ich.org
Inter-assay precision (Intermediate Precision): Expresses the variation between different runs, on different days, or with different analysts. ich.org
Accuracy denotes the closeness of the measured value to a known true value or an accepted reference value. ich.org It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percentage of recovery. nih.gov
Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ich.orgeuropa.eu
A 2023 study by the IFCC-IOF Committee for Bone Metabolism was pivotal in defining analytical performance specifications for 24,25(OH)₂D. osteoporosis.foundationnih.gov The study, conducted across six European laboratories, determined that the biological variation of 24,25(OH)₂D concentration in healthy individuals over 10 weeks was 34.6%. osteoporosis.foundationnih.gov Based on this, they concluded that for an analytical method to detect a statistically significant change, it would require a relative measurement uncertainty of less than 14.9% (at p<0.05) or less than 10.5% (at p<0.01). osteoporosis.foundationnih.gov These findings provide essential targets for academic laboratories developing or validating methods for this metabolite. nih.gov
Specific research studies provide detailed examples of method validation for 24,25(OH)₂D₂ and its D₃ counterpart. In one study that developed and validated an LC-MS/MS assay, the LOQ for 24,25(OH)₂D₂ was 0.5 ng/mL (1.2 nmol/L). nih.gov The recovery of exogenously added 24,25(OH)₂D₂ was between 90–94%. nih.gov Another recent study from 2024, utilizing a novel trapping-micro-LC-MS method, reported a significantly lower LOQ of 5.0 pg/mL for 24,25-dihydroxyvitamin D₃. nih.gov An older study using a competitive protein binding assay after liquid chromatography reported intra- and inter-assay CVs of 6.7% and 8.0%, respectively, for the measurement of 24,25(OH)₂D. researchgate.net
The following table summarizes performance specifications for the quantification of this compound and related compounds as reported in various academic research settings.
| Analytical Method | Performance Parameter | Analyte | Reported Value | Source |
| LC-MS/MS | Limit of Detection (LOD) | This compound | 0.1 ng/mL | nih.gov |
| LC-MS/MS | Limit of Quantification (LOQ) | This compound | 0.5 ng/mL | nih.gov |
| LC-MS/MS | Inter-assay Imprecision (CV) | This compound | 3.0% - 10.1% | nih.gov |
| LC-MS/MS | Intra-assay Imprecision (CV) | This compound | 11.7% - 14.8% | nih.gov |
| LC-MS/MS | Accuracy (Recovery) | This compound | 90% - 94% | nih.gov |
| Trapping-micro-LC-MS | Limit of Quantification (LOQ) | 24,25-Dihydroxyvitamin D₃ | 5.0 pg/mL | nih.gov |
| LC-MS/MS | Limit of Detection (LOD) | 24,25-Dihydroxyvitamin D₃ | 0.03 ng/mL | nih.gov |
| LC-MS/MS | Limit of Quantification (LOQ) | 24,25-Dihydroxyvitamin D₃ | 0.1 ng/mL | nih.gov |
| LC-MS/MS | Inter-assay Imprecision (CV) | 24,25-Dihydroxyvitamin D₃ | 4.5% - 8.3% | nih.gov |
| LC-MS/MS | Intra-assay Imprecision (CV) | 24,25-Dihydroxyvitamin D₃ | 3.1% - 6.2% | nih.gov |
| Competitive Protein Binding Assay | Inter-assay Imprecision (CV) | 24,25-Dihydroxyvitamin D | 8.0% | researchgate.net |
| Competitive Protein Binding Assay | Intra-assay Imprecision (CV) | 24,25-Dihydroxyvitamin D | 6.7% | researchgate.net |
Comparative Biochemical and Functional Aspects of 24,25 Dihydroxyergocalciferol and D3 Metabolites
Relative Biological Activity and Potency Comparisons
The biological activities of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) metabolites, including 24,25-dihydroxyergocalciferol, exhibit notable differences in their effects on cellular processes and their interactions with transport proteins. These distinctions are rooted in the structural variations between the D2 and D3 side chains, which influence their metabolic pathways and binding affinities.
Differential Effects on Cellular Processes (e.g., osteoblast activity, cell differentiation)
Research comparing the effects of D2 and D3 metabolites on bone cells has revealed significant differences in their potency and impact on osteoblast function and differentiation.
In studies using cultured human bone marrow-derived stromal cells (hBMSCs) and mouse 2T3 osteoblastic cells, metabolites of cholecalciferol (D3) were generally more potent than those of ergocalciferol (B368823) (D2). plos.orgnih.gov At high concentrations, both 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), as well as their 1α-hydroxylated forms, suppressed cell numbers in both cell types. plos.orgnih.gov This suppressive effect was more pronounced with the D3 metabolites. plos.orgnih.gov
Furthermore, D3 metabolites demonstrated a greater ability to increase alkaline phosphatase (ALP) activity, a key enzyme in bone mineralization, in both human and mouse osteoblast cell lines, particularly at higher concentrations. plos.orgnih.gov In hBMSCs, D3 metabolites also exerted a stronger influence on mineralization. plos.orgnih.gov In mouse 2T3 cells, the effects on mineralization were complex, with low concentrations being stimulatory and high concentrations being inhibitory; the inhibition was greater with D3 metabolites. plos.orgnih.gov
Gene expression analyses in these cell types further highlight the differential effects. While there was little difference between 25(OH)D2 and 25(OH)D3 in their effects on most studied genes in hBMSCs, significant differences were observed in mouse 2T3 cells. plos.orgnih.gov For instance, 25(OH)D3 was a more potent stimulus for the expression of the vitamin D receptor (VDR) and osteocalcin (B1147995) (OCN) genes in 2T3 cells. plos.orgnih.gov Both 24,25-dihydroxycholecalciferol (24,25(OH)2D3) and its further metabolite, 1,24,25-trihydroxyvitamin D3, have been shown to be biologically active and exert stimulatory effects on vitamin D-responsive cells, though their specific influence on osteoblasts is still being fully elucidated. nih.gov Studies on human mesenchymal stem cells (hMSCs) have shown that 24,25(OH)2D3 can promote osteoblastic differentiation by increasing ALP activity and calcium mineralization, while inhibiting cell proliferation. nih.gov
| Feature | 25(OH)D2 (Ergocalciferol) | 25(OH)D3 (Cholecalciferol) | Cell Type | Reference |
| Cell Number Suppression | Less potent | More potent | hBMSC & 2T3 | plos.orgnih.gov |
| Alkaline Phosphatase (ALP) Activity | Less potent | More potent (at high concentrations) | hBMSC & 2T3 | plos.orgnih.gov |
| Mineralization | Less potent | More potent | hBMSC | plos.orgnih.gov |
| VDR & OCN Gene Expression | Less potent | More potent | 2T3 | plos.orgnih.gov |
| Gene Expression (general) | Similar to D3 | Similar to D2 | hBMSC | plos.orgnih.gov |
Affinities for Vitamin D Binding Protein (DBP)
The vitamin D binding protein (DBP) is the primary carrier for vitamin D metabolites in the circulation, and its binding affinity plays a crucial role in their half-life and bioavailability. A consistent finding across numerous studies is that DBP exhibits a lower affinity for vitamin D2 metabolites compared to their vitamin D3 counterparts. frontiersin.orgoup.comoup.comnih.gov
Specifically for the 24,25-dihydroxylated forms, this compound (24,25(OH)2D2) is reported to be 1.7 times less potent than 24,25-dihydroxycholecalciferol (24,25(OH)2D3) in displacing radiolabeled 25(OH)D3 from rat serum DBP. nih.gov This reduced affinity is a key factor contributing to the shorter circulating half-life of D2 metabolites. oup.comnih.gov The lower binding affinity leads to a more rapid clearance from the circulation. oup.com
In most mammals, the difference in affinity between 25(OH)D2 and 25(OH)D3 is relatively small, with about a 20% lower affinity for the D2 form. frontiersin.org However, this difference is sufficient to impact their pharmacokinetics. For instance, the half-life of 25(OH)D2 is slightly shorter than that of 25(OH)D3, which is consistent with its lower DBP affinity. frontiersin.org The rank order of DBP avidity is generally 24,25(OH)2D > 25(OH)D > 1,25(OH)2D > vitamin D. nih.gov
| Metabolite | Relative Affinity to DBP | Species | Reference |
| This compound (D2) | 1.7x less potent than D3 form | Rat | nih.gov |
| 25-Hydroxyvitamin D2 (D2) | ~20% lower than D3 form | Human/Mammals | frontiersin.org |
| 1,25-Dihydroxyvitamin D2 (D2) | 1.3x less potent than D3 form | Chick | nih.gov |
| Vitamin D2 Metabolites (general) | Lower than D3 metabolites | General | oup.comoup.comnih.gov |
Species-Specific Differences in Metabolism and Activity
The biological effectiveness of vitamin D2 and its metabolites, including this compound, varies significantly across different species. europa.eu This variation is largely attributed to species-specific differences in the affinity of DBP for D2 versus D3 metabolites and potential differences in metabolic enzyme activity. europa.eumdpi.com
A classic example of this species specificity is observed in birds. In avian species, DBP has a much lower affinity for 25(OH)D2 compared to 25(OH)D3. frontiersin.org This poor binding leads to the rapid elimination of 25(OH)D2 from circulation, rendering vitamin D2 between 3 to 10 times less biologically active than vitamin D3 for preventing conditions like rickets in chicks. oup.comoup.com
In contrast, rats appear to utilize vitamin D2 more effectively than vitamin D3. europa.eu For most other mammals, including humans, new world monkeys, and pigs, vitamin D3 is more potent than vitamin D2, although the difference is not as dramatic as in birds. oup.comeuropa.eu In cats, it has been shown that they cannot use vitamin D2 as efficiently as vitamin D3, which is thought to be partly due to a lower VDBP binding affinity for D2 metabolites. mdpi.com Conversely, dogs can use both D2 and D3 efficiently. mdpi.com
These species-specific differences underscore the importance of considering the form of vitamin D in different biological contexts and highlight the evolutionary adaptations in vitamin D metabolism.
Divergent Metabolic Fates of this compound vs. 24,25-Dihydroxycholecalciferol
The structural differences between the side chains of ergocalciferol and cholecalciferol lead to distinct metabolic pathways, particularly following 24-hydroxylation. The enzyme responsible for this step is the 24-hydroxylase, CYP24A1, which can hydroxylate both 25(OH)D and 1,25(OH)2D. nih.govnih.gov
For cholecalciferol metabolites, 24-hydroxylation is a key step in a catabolic cascade. 1,25-dihydroxycholecalciferol (1,25(OH)2D3) is hydroxylated to 1,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3). This product retains substantial biological activity and affinity for the VDR. nih.gov The deactivation pathway for the D3 form continues with further metabolic steps, such as C-24 ketonization. researchgate.netresearchgate.net
In contrast, the metabolic fate of this compound follows a different path that leads to a more definitive deactivation. The 24-hydroxylation of 1,25-dihydroxyergocalciferol (1,25(OH)2D2) produces 1,24,25-trihydroxyergocalciferol (B35326). researchgate.netresearchgate.net This D2-derived trihydroxy metabolite is significantly less biologically active than its D3 counterpart. researchgate.net It is at least 10-fold less active in stimulating intestinal calcium transport and bone calcium resorption in rats. researchgate.net
Furthermore, the presence of the methyl group at the C-24 position in the ergocalciferol side chain is thought to prevent the subsequent C-24 ketonization step that occurs in D3 metabolism. researchgate.netresearchgate.net This makes the initial 24-hydroxylation of 1,25(OH)2D2 a more direct and unambiguous deactivation step compared to the metabolism of 1,25(OH)2D3. researchgate.netresearchgate.net Additionally, in rats, [3H]1,24,25-trihydroxyergocalciferol is cleared from the plasma about 40% faster than [3H]1,24,25-trihydroxycholecalciferol, further contributing to its reduced biological impact. researchgate.net These dissimilarities highlight a fundamental divergence in the catabolic pathways of D2 and D3 metabolites in mammals. researchgate.net
Mechanistic Roles in Biological Systems in Vitro and Animal Models
Involvement in Skeletal System Homeostasis (Mechanistic Studies)
Research suggests that 24,25-Dihydroxyergocalciferol plays a role in the maintenance of a healthy skeletal system, particularly in the processes of bone formation and the regulation of bone cell activity.
Endochondral ossification is the process by which most of the skeleton is formed, involving the replacement of a cartilage template with bone. plos.orgwikipathways.org Studies indicate that both 1,25-dihydroxyvitamin D (1,25(OH)2D) and 24,25-dihydroxyvitamin D (24,25(OH)2D) may be necessary for optimal endochondral bone formation. nih.gov This suggests a coordinated role for different vitamin D metabolites in skeletal development. The process is complex, involving the differentiation of mesenchymal stem cells into chondrocytes, which then undergo proliferation and hypertrophy before the cartilage matrix is mineralized and replaced by bone. plos.orgmdpi.com
In vitro studies using cultured human and mouse bone cells have revealed the influence of vitamin D metabolites on osteoblasts, the cells responsible for new bone formation. Both 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) have been shown to increase the expression of several genes critical for osteoblast function, including osteopontin, osteocalcin (B1147995), and collagen-1. plos.org Furthermore, these metabolites can influence the activity of alkaline phosphatase (ALP), an enzyme crucial for mineralization, in both human bone marrow-derived stromal cells and mouse osteoblasts. plos.org While 1,25(OH)2D3 is known to promote the differentiation of human bone marrow stromal cells into osteoblasts and stimulate mineralization, the precise effects can vary between species and experimental conditions. plos.orgresearchgate.net The metabolite 24R,25-dihydroxyvitamin D3 has been shown to promote the osteoblastic differentiation of human mesenchymal stem cells. nih.gov It achieves this by inhibiting cell proliferation and increasing alkaline phosphatase activity and calcium mineralization of the extracellular matrix. nih.gov
Cellular Differentiation and Proliferation Control (Mechanistic Studies)
Beyond the skeletal system, this compound and its analogs have been investigated for their ability to control cell growth and encourage differentiation, particularly in the context of cancer cell lines.
Analogs of 1,25-dihydroxyergocalciferol have demonstrated potent antiproliferative activity against various cancer cell lines in vitro. iiarjournals.orgmdpi.com For instance, the analog PRI-1906, also known as (24E)-(1S)-24-dehydro-24a-homo-1,25-dihydroxyergocalciferol, has shown significant growth inhibition in human leukemia (HL-60, MV4-11), breast cancer (MCF-7, T47D), and colon cancer (HT-29) cell lines. iiarjournals.orgmdpi.comresearchgate.net Studies have shown that these analogs can induce a G0/G1 cell cycle arrest in leukemic cells. mdpi.comresearchgate.netnih.gov The antiproliferative effects are often more potent than those of calcitriol (B1668218), the active form of vitamin D3. mdpi.comresearchgate.net
Table 1: Antiproliferative Activity of 1,25-Dihydroxyergocalciferol Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Analog | Observed Effect |
| HL-60 | Human Promyelocytic Leukemia | PRI-1906 | Strong antiproliferative activity, induction of G0/G1 cell cycle arrest. mdpi.comresearchgate.net |
| MV4-11 | Human B-Myelomonocytic Leukemia | PRI-1906 | Strong antiproliferative activity, induction of G0/G1 cell cycle arrest. mdpi.comresearchgate.net |
| WEHI-3 | Murine Myelomonocytic Leukemia | PRI-1906 | Significant growth inhibition. iiarjournals.orgresearchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Analog 2 | Stronger antiproliferative activity than calcitriol. researchgate.net |
| T47D | Human Breast Ductale Carcinoma | Analog 2 | Stronger antiproliferative activity than calcitriol. researchgate.net |
| HT-29 | Human Colorectal Adenocarcinoma | PRI-5105, PRI-5106 | Higher antiproliferative activity than 1,25D3. mdpi.com |
| HCT116 | Human Colorectal Carcinoma | PRI-5105, PRI-5106 | Antiproliferative activity observed. mdpi.com |
In addition to halting proliferation, analogs of 1,25-dihydroxyergocalciferol can induce cancer cells to differentiate, a process where cells mature and lose their ability to divide. In human leukemia cell lines HL-60 and MV4-11, these analogs have been shown to induce morphological changes characteristic of monocytes and increase the expression of cell-surface differentiation markers such as CD11b and CD14. mdpi.comresearchgate.netnih.gov The ability of these compounds to promote differentiation is a key aspect of their potential anticancer activity. researchgate.net
Immune System Modulation (Molecular Mechanisms)
Vitamin D is increasingly recognized for its role in modulating the immune system. nih.gov The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), which is expressed in a wide variety of immune cells, including T cells, B cells, monocytes, and macrophages. frontiersin.orgmdpi.com This widespread expression makes the immune system highly responsive to vitamin D-mediated regulation. frontiersin.org
The immunomodulatory effects of vitamin D include the regulation of cytokine secretion and the differentiation of immune cells. frontiersin.org For example, calcitriol can influence the phenotype of T helper cells. nih.gov The local synthesis of calcitriol within the immune system, through the action of the enzyme CYP27B1 present in immune cells, allows for paracrine and intracrine signaling, further highlighting the intricate role of vitamin D in immune responses. mdpi.com While much of the research has focused on vitamin D3 metabolites, the presence of these fundamental mechanisms suggests a potential role for ergocalciferol (B368823) metabolites in immune modulation as well.
Interaction with Other Endocrine Axes (Mechanistic Pathways)
The metabolism of vitamin D, including the formation of this compound, is intricately linked with other endocrine pathways, primarily those governing mineral homeostasis. The key enzyme in this interaction is the 24-hydroxylase, CYP24A1, which is responsible for the synthesis of 24,25-dihydroxyvitamin D from 25-hydroxyvitamin D and the catabolism of 1,25-dihydroxyvitamin D. The regulation of CYP24A1 is tightly controlled by several hormonal and ionic signals, creating a complex feedback system.
The hormonal form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol), strongly induces the expression and activity of CYP24A1. nih.gov This induction serves as a critical negative feedback loop; by stimulating the 24-hydroxylase, calcitriol promotes its own degradation into less active metabolites, thereby preventing excessive vitamin D activity. nih.govnih.gov
The regulation of CYP24A1 is often reciprocal to that of CYP27B1, the enzyme that produces the active hormone 1α,25-dihydroxyvitamin D. nih.gov This inverse relationship is primarily mediated by the parathyroid hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). PTH, which stimulates CYP27B1, inhibits CYP24A1 activity. nih.gov Conversely, FGF23 inhibits CYP27B1 while stimulating CYP24A1, channeling vitamin D metabolites toward the catabolic pathway that produces 24,25-dihydroxyvitamin D. nih.gov
Serum phosphate (B84403) concentrations also exert PTH-independent control over this axis. In states of phosphorus demand, the synthesis of 1α,25(OH)₂D₃ is favored, and the production of 24,25-dihydroxyvitamin D is reduced. oup.com Conversely, hyperphosphatemic conditions promote the activity of the 24-hydroxylase. oup.com
Studies in animal models using analogs of 1,25-dihydroxyergocalciferol have also pointed to interactions with other endocrine signals. In one such study, treatment was associated with elevated plasma levels of 17β-estradiol, suggesting a potential cross-talk between vitamin D₂ metabolite signaling and the estrogen axis. researchgate.net
Table 1: Regulation of CYP24A1 Activity
| Regulator | Effect on CYP24A1 | Primary Function | Reference |
|---|---|---|---|
| 1α,25-Dihydroxyvitamin D (Calcitriol) | Stimulation | Negative feedback; promotes catabolism of active vitamin D. | nih.govnih.gov |
| Parathyroid Hormone (PTH) | Inhibition | Promotes synthesis of active vitamin D by inhibiting the catabolic pathway. | nih.gov |
| Fibroblast Growth Factor 23 (FGF23) | Stimulation | Promotes catabolism of active vitamin D. | nih.gov |
Studies in Animal Models of Metabolism
Animal models have been instrumental in elucidating the metabolic fate and biological impact of this compound and related vitamin D₂ compounds. These studies involve tracing the clearance of these metabolites from circulation and analyzing their effects on gene expression in various tissues.
Tracer studies in animal models indicate that the 24-hydroxylation of vitamin D₂ metabolites represents a significant deactivation and clearance pathway. Research in rats demonstrated that the subsequent metabolite, [³H]1,24,25-trihydroxyergocalciferol, was cleared from plasma approximately 40% faster than its vitamin D₃ counterpart. researchgate.net This suggests that the C-24 hydroxylation pathway for ergocalciferol metabolites is an efficient route for their removal. researchgate.net
The rapid clearance is partly explained by a lower binding affinity of 24-hydroxylated vitamin D₂ compounds for the vitamin D binding protein in serum. For instance, 1α,24(S)-dihydroxyvitamin D₂ was found to bind more weakly to the serum protein compared to 1,25-(OH)₂D₃, which is indicative of a shorter biological half-life and rapid systemic clearance. google.com
The metabolic pathway initiated by CYP24A1 ultimately results in the formation of calcitroic acid from the active forms of vitamin D. These end-products are predominantly excreted from the body through the bile into the feces. nih.gov
Studies in cultured mouse osteoblasts have directly compared the potency of vitamin D₂ and vitamin D₃ metabolites on gene and protein expression. In these models, 25-hydroxyergocalciferol was found to be less potent than 25-hydroxycholecalciferol in stimulating the expression of key vitamin D-regulating proteins, including CYP24A1 and CYP27B1. plos.org
In vivo research using mouse tumor models has further explored the impact of 1,25-dihydroxyergocalciferol analogs on gene expression. In these studies, treatment influenced the expression of several genes within the tumor tissue, including the vitamin D receptor (VDR), CYP27B1, and CYP24A1. researchgate.net Furthermore, these compounds led to the upregulation of the tumor suppressor gene p53 and the downregulation of the anti-apoptotic gene Bcl-2, as well as the vascular endothelial growth factor (VEGF). researchgate.net These findings highlight the capacity of vitamin D₂ metabolites to modulate gene expression related to cell cycle control and angiogenesis in animal tissues.
Table 2: Effects of Ergocalciferol Metabolites on Gene/Protein Expression in Animal Models
| Model System | Compound Tested | Genes/Proteins Analyzed | Observed Effect | Reference |
|---|---|---|---|---|
| Cultured Mouse Osteoblasts | 25-Hydroxyergocalciferol | CYP24A1, CYP27B1 | Less potent stimulation compared to D₃ metabolite. | plos.org |
| Mouse Tumor Model | Analogs of 1,25-Dihydroxyergocalciferol | VDR, CYP27B1, CYP24A1 | Expression was influenced by treatment. | researchgate.net |
| Mouse Tumor Model | Analogs of 1,25-Dihydroxyergocalciferol | p53 | Upregulation | researchgate.net |
Regulation and Feedback Mechanisms of 24,25 Dihydroxyergocalciferol Metabolism
Endocrine Regulation of CYP24A1 Expression and Activity
The endocrine system plays a pivotal role in modulating the levels of active vitamin D by controlling the expression of CYP24A1. This regulation is primarily orchestrated by the active form of vitamin D itself, as well as by key hormones involved in calcium and phosphate (B84403) homeostasis, namely parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).
One of the most significant regulators of CYP24A1 expression is its own substrate's precursor, 1,25-dihydroxyvitamin D [1,25(OH)₂D], the hormonally active form of vitamin D. nih.govnih.gov This creates a classic negative feedback loop where high levels of active vitamin D stimulate its own catabolism, thereby preventing potential toxicity from excessive vitamin D activity. nih.gov
The induction of CYP24A1 by 1,25(OH)₂D is a direct genomic effect mediated by the vitamin D receptor (VDR). researchgate.net When 1,25(OH)₂D binds to the VDR, the complex then associates with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the CYP24A1 gene. wikipedia.org This binding initiates the transcription of the gene, leading to increased synthesis of the CYP24A1 enzyme. researchgate.net
Research has shown that both vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) metabolites are substrates for CYP24A1, and their metabolism follows parallel pathways. nih.gov The active form of vitamin D2, 1,25-dihydroxyergocalciferol, also upregulates CYP24A1 expression, ensuring that both forms of vitamin D are subject to the same feedback control.
| Component | Function | Mechanism of Action |
|---|---|---|
| 1,25-Dihydroxyvitamin D (1,25(OH)₂D) | Inducer of CYP24A1 expression | Binds to the Vitamin D Receptor (VDR) to activate gene transcription. |
| Vitamin D Receptor (VDR) | Nuclear receptor and transcription factor | Forms a heterodimer with RXR upon ligand binding. |
| Retinoid X Receptor (RXR) | Nuclear receptor partner for VDR | Forms a functional VDR-RXR complex. |
| Vitamin D Response Elements (VDREs) | Specific DNA sequences in the CYP24A1 promoter | Binding site for the VDR-RXR complex, initiating gene transcription. |
The expression of CYP24A1 is reciprocally regulated by two key phosphaturic hormones: Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). nih.govnih.gov This intricate interplay is central to maintaining calcium and phosphate balance.
Parathyroid Hormone (PTH): PTH is secreted by the parathyroid glands in response to low serum calcium levels. A primary function of PTH is to increase the synthesis of 1,25(OH)₂D by stimulating the activity of the 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) in the kidneys. nih.govnih.gov Concurrently, PTH potently suppresses the expression of CYP24A1. nih.govoup.com By downregulating the enzyme responsible for the degradation of 1,25(OH)₂D, PTH ensures that the newly synthesized active vitamin D has a longer half-life, thereby maximizing its effect on increasing serum calcium levels.
Fibroblast Growth Factor 23 (FGF23): FGF23 is a hormone primarily produced by bone cells (osteocytes and osteoblasts) in response to high phosphate and 1,25(OH)₂D levels. nih.govoup.com FGF23 acts on the kidneys to promote phosphate excretion and to decrease the production of 1,25(OH)₂D by inhibiting CYP27B1 expression. nih.govnih.gov In a reciprocal action to PTH, FGF23 stimulates the expression of CYP24A1. nih.govoup.com This upregulation of the catabolic enzyme further reduces the levels of 1,25(OH)₂D, forming a negative feedback loop that helps to prevent hyperphosphatemia and vitamin D toxicity. nih.gov
| Hormone | Primary Stimulus for Secretion | Effect on CYP24A1 Expression | Overall Effect on 1,25(OH)₂D Levels |
|---|---|---|---|
| Parathyroid Hormone (PTH) | Low serum calcium | Suppresses | Increases |
| Fibroblast Growth Factor 23 (FGF23) | High serum phosphate, High 1,25(OH)₂D | Stimulates | Decreases |
Autocrine and Paracrine Regulation in Target Tissues
While the endocrine regulation of vitamin D metabolism in the kidney is well-established, there is growing evidence for the importance of local, or autocrine and paracrine, regulation in various extra-renal tissues. Many tissues, including the skin, immune cells, and colon, possess the enzymatic machinery to both activate 25-hydroxyvitamin D to 1,25-dihydroxyvitamin D and to catabolize it via CYP24A1.
This local production and degradation of active vitamin D allow for cell-specific control of its actions, independent of systemic circulating levels. For example, in epidermal keratinocytes, both PTH and FGF23 have been shown to regulate the expression of vitamin D metabolizing enzymes. nih.gov Specifically, FGF23 can increase the expression of CYP24A1 in these cells. nih.gov
This localized control suggests that the synthesis of 24,25-dihydroxyergocalciferol can be finely tuned within specific tissues to meet local physiological demands. The autocrine and paracrine production of 1,25(OH)₂D in these tissues can, in turn, induce local CYP24A1 expression, creating a self-regulating system within the cellular microenvironment. This local control is crucial for the non-calcemic functions of vitamin D, such as the regulation of cell proliferation, differentiation, and immune responses.
Analog Development and Structure Activity Relationships of 24,25 Dihydroxyergocalciferol Derivatives
Synthesis of Modified Analogs for Research Applications
The generation of novel analogs of 24,25-dihydroxyergocalciferol for research purposes relies on sophisticated synthetic strategies that allow for precise modifications of the molecule's core structure. These strategies often involve the convergent synthesis, where different parts of the molecule, such as the A-ring and the CD-ring side-chain, are synthesized separately and then coupled together.
Side-Chain Modifications
Modifications to the side-chain of ergocalciferol (B368823) derivatives are a primary focus of analog development, as this region of the molecule is crucial for both metabolic stability and interaction with the vitamin D receptor. Common synthetic approaches include the Julia olefination to introduce unsaturation and homologation to extend the carbon chain.
For instance, a series of analogs of 1,25-dihydroxyergocalciferol with unsaturated and homologated side chains have been synthesized. nih.govresearchgate.net The synthetic route for these compounds involved the Julia olefination of a C(22)-vitamin D sulfone with a side-chain aldehyde. nih.govresearchgate.net This method allows for the creation of a double bond at the C22 position and the introduction of additional carbons to elongate the side-chain. Another key strategy involves the use of chiral phenylsulfones as side-chain fragments, which are then coupled with a vitamin D synthon like a C-22 aldehyde.
A-Ring Modifications
The synthesis of A-ring modified analogs often employs a convergent strategy. For example, the synthesis of (24S)- and (24R)-1,25-dihydroxy-19-nor-20a-homo-ergocalciferols (PRI-5105 and PRI-5106, respectively) was achieved by starting with three known building blocks. nih.gov A key step in this process is the Julia olefination of an aldehyde with a chiral sulfone, followed by desulfonylation and desilylation to yield the final A-ring and side-chain modified analog. nih.gov
Structure-Activity Relationships in Mechanistic Studies
The biological activity of this compound derivatives is intimately linked to their three-dimensional structure. Modifications to the side-chain and A-ring can profoundly impact their interaction with the VDR, their stability against metabolic enzymes, and their ability to induce specific cellular responses.
Impact on VDR Binding and Transcriptional Activation
The binding of a vitamin D analog to the VDR is the initial step in its genomic mechanism of action, leading to the regulation of target gene transcription. The affinity of this binding is highly dependent on the analog's structure.
Studies have shown that even minor changes in the side-chain can significantly alter VDR binding. For example, homologation at the 24-position of 1,25-dihydroxyvitamin D3 analogs leads to a decrease in binding affinity for the VDR. nih.gov Specifically, each additional carbon at this position reduces binding to the HL-60 receptor by 5-10 fold. nih.gov Despite this reduced binding, some of these analogs exhibit potent biological activity, suggesting that VDR binding affinity alone does not solely dictate the ultimate cellular response. nih.gov
A-ring modifications also play a crucial role. The 19-nor modification, for instance, can result in analogs with VDR binding and transcriptional activation comparable to the natural hormone, 1α,25(OH)₂D₃. nih.gov The transcriptional activity of these analogs is mediated through the VDR, as knockdown of the VDR attenuates their effects. nih.gov Some 19-nor analogs can directly bind to the VDR as a ligand to induce the transactivation of target genes like CYP24A1. nih.gov
| Compound/Analog | Modification | VDR Binding Affinity | Transcriptional Activation |
| 1,25-dihydroxyvitamin D3 | Reference | High | Potent |
| 24-homologated 1,25(OH)₂D₃ analogs | Side-chain homologation | Decreased (5-10 fold per carbon) | Potent induction of cell differentiation |
| 19-nor-1α,25(OH)₂D₃ | A-ring modification | Comparable to 1α,25(OH)₂D₃ | Comparable to 1α,25(OH)₂D₃ |
| 25(OH)-19-nor-D₃ | A-ring and side-chain modification | Direct binding to VDR | Induces CYP24A1 gene transactivation |
Influence on Metabolic Stability and CYP24A1 Substrate Efficacy
The metabolic stability of vitamin D analogs is a key determinant of their in vivo potency and duration of action. The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1, a 24-hydroxylase. nih.gov Modifications that render an analog a poor substrate for CYP24A1 can enhance its biological half-life and activity.
Side-chain structure is a critical factor in determining an analog's susceptibility to CYP24A1-mediated degradation. For example, the introduction of a double bond at C22 and C24 in the side-chain of 1,25-dihydroxyergocalciferol derivatives can confer resistance to CYP24A1 catabolism. nih.gov In contrast, some double-point modified analogs, such as PRI-5105 and PRI-5106, which have both A-ring (19-nor) and side-chain (C-24 configuration) modifications, have been found to be good substrates for CYP24A1, showing relatively low resistance to metabolic deactivation. nih.gov The metabolic conversion of PRI-5105 and PRI-5106 by human CYP24A1 was estimated to be 25% and 26%, respectively, which is comparable to the 33% conversion of the natural metabolite 1,25D2. nih.gov
| Compound/Analog | Modification | Metabolic Conversion by CYP24A1 |
| 1,25D2 | Natural Metabolite | 33% |
| PRI-5105 (24S) | 19-nor, 20a-homo | 25% |
| PRI-5106 (24R) | 19-nor, 20a-homo | 26% |
Dissociation of Biological Activities (e.g., cell differentiation vs. other effects)
A major goal in the development of vitamin D analogs is the dissociation of their various biological activities. Of particular interest is the separation of potent cell differentiation and antiproliferative effects from calcemic effects.
Side-chain homologation has proven to be a successful strategy in this regard. A series of 24-homologated 1,25-dihydroxyvitamin D3 compounds have demonstrated a significant increase in their ability to induce the differentiation of human promyelocyte HL-60 cells into monocytes, while exhibiting substantially decreased in vivo calcium mobilization activity. nih.gov For example, homologation by one or two carbons at the 24-position increases the cell-differentiating activity by 10-fold. nih.gov
This dissociation is not directly correlated with VDR binding affinity, as these potent cell-differentiating analogs have a lower affinity for the VDR. nih.gov This suggests that the structural modifications may influence post-receptor events or interactions with other cellular factors that modulate the final biological response.
Similarly, A-ring modifications can lead to a separation of activities. The 19-nor analog, 19-nor-1α,25(OH)₂D₃, induces the differentiation of human leukemia HL-60 cells with a potency comparable to 1α,25(OH)₂D₃, but with very little or no calcemic effect in animal models. nih.gov
| Compound/Analog | Modification | Cell Differentiation Activity (HL-60) | Calcemic Activity |
| 1,25-dihydroxyvitamin D3 | Reference | Potent | High |
| 24-mono-homo-1,25(OH)₂D₃ | Side-chain homologation | 10-fold more potent | Substantially decreased |
| 24-di-homo-1,25(OH)₂D₃ | Side-chain homologation | 10-fold more potent | Substantially decreased |
| 19-nor-1α,25(OH)₂D₃ | A-ring modification | Comparable to 1α,25(OH)₂D₃ | Very low or no effect |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | (24R)-24,25-Dihydroxyvitamin D₂ |
| 1,25-dihydroxyergocalciferol | 1α,25-Dihydroxyvitamin D₂ |
| 1,25-dihydroxycholecalciferol | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) |
| PRI-1907 | (24E)-(1S)-24-Dehydro-24a-homo-1,25-dihydroxyergocalciferol |
| PRI-5105 | (24S)-1,25-Dihydroxy-19-nor-20a-homo-ergocalciferol |
| PRI-5106 | (24R)-1,25-Dihydroxy-19-nor-20a-homo-ergocalciferol |
| 25(OH)-19-nor-D₃ | 25-Hydroxy-19-nor-vitamin D₃ |
| 19-nor-1α,25(OH)₂D₃ | 19-nor-1α,25-dihydroxycholecalciferol |
| 1α,25(OH)₂D₂ | 1α,25-dihydroxyergocalciferol |
| 1α,25(OH)₂D₃ | 1α,25-dihydroxycholecalciferol |
Emerging Research Areas and Future Directions for 24,25 Dihydroxyergocalciferol
Unexplored Physiological and Pathophysiological Mechanisms
While historically considered an inactive byproduct of vitamin D metabolism, recent evidence suggests that 24,25-dihydroxyvitamin D may possess distinct biological functions. Much of the existing research has focused on the cholecalciferol (vitamin D3) metabolite, 24,25-dihydroxycholecalciferol. However, the structural differences in the side chain of 24,25-dihydroxyergocalciferol (a double bond between C22 and C23 and a methyl group at C24) may influence its metabolic fate and biological activity. nih.gov
Mechanistic Contributions in Defined Biological Contexts
Emerging research points towards a potential role for 24,25-dihydroxycholecalciferol in bone health, particularly in the context of fracture healing. Studies have shown that this metabolite may be crucial for optimal endochondral ossification during bone repair. nih.govnih.gov A proposed mechanism involves the binding of 24,25-dihydroxycholecalciferol to a specific effector molecule, FAM57B2, which in turn produces lactosylceramide (B164483) (LacCer). nih.govnih.gov This pathway appears to be independent of the well-established vitamin D receptor (VDR) mediated actions of 1,25-dihydroxyvitamin D. nih.gov The 24,25(OH)2D3/FAM57B2 cascade has been shown to affect cartilage maturation, a critical step in endochondral bone formation. nih.govnih.gov Furthermore, some in vitro studies suggest that 24,25-dihydroxycholecalciferol may have direct effects on human osteoblast differentiation and could play a role in regulating chondrocyte function. nih.govmdpi.com While these findings are primarily related to the D3 form, they open up avenues for investigating whether this compound has similar or distinct effects on bone and cartilage.
The following table summarizes key findings related to the mechanistic contributions of 24,25-dihydroxycholecalciferol:
| Biological Context | Key Findings | Proposed Mechanism | Reference |
| Bone Fracture Repair | Essential for optimal endochondral ossification. | Binds to FAM57B2, leading to lactosylceramide (LacCer) production, which influences cartilage maturation. | nih.govnih.gov |
| Chondrocyte Function | May be the preferred metabolite for regulating resting zone chondrocytes. | Evidence for a specific receptor is emerging. | nih.gov |
| Osteoblast Differentiation | Has direct effects on human osteoblast differentiation in vitro. | VDR-independent pathways are suggested. | mdpi.com |
Role in Genetic Disorders Affecting Vitamin D Metabolism (Mechanistic Insight)
The study of genetic disorders that disrupt vitamin D metabolism has provided significant insights into the role of 24,25-dihydroxyvitamin D. Inactivating mutations in the CYP24A1 gene, which encodes the 24-hydroxylase enzyme responsible for the synthesis of 24,25-dihydroxyvitamin D, lead to a condition known as idiopathic infantile hypercalcemia. nih.govnih.gov This disorder is characterized by elevated levels of 1,25-dihydroxyvitamin D and consequently hypercalcemia, as the primary catabolic pathway for this active metabolite is impaired.
Advancements in Research Methodologies
The accurate measurement of various vitamin D metabolites, including this compound, is crucial for understanding their physiological roles. Historically, immunoassays were the primary method for quantification, but these techniques often suffer from a lack of specificity and cross-reactivity with other metabolites. mdpi.com
Enhanced Analytical Techniques for Multi-Metabolite Profiling
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of the vitamin D metabolome. nih.govamegroups.org This highly sensitive and specific technique allows for the simultaneous quantification of multiple vitamin D metabolites from a single sample. nih.govcncb.ac.cn LC-MS/MS methods can accurately distinguish between different forms of vitamin D, including the D2 and D3 epimers, and their various hydroxylated products. nih.gov
Several advancements have further enhanced the capabilities of LC-MS/MS for vitamin D analysis:
Derivatization: To overcome the challenge of low circulating concentrations of some metabolites, derivatization techniques using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 2-nitrosopyridine (B1345732) have been developed. elsevierpure.comnih.gov These methods can significantly increase the sensitivity of detection, allowing for the measurement of picomolar concentrations of metabolites. elsevierpure.com
Improved Extraction Methods: Techniques such as liquid-liquid extraction followed by solid-phase extraction (LLE-SPE) have been developed to selectively extract specific vitamin D metabolites and reduce ion suppression, leading to more accurate quantification. elsevierpure.com
High-Resolution Chromatography: The use of advanced chromatographic columns and optimized elution gradients facilitates the separation of structurally similar metabolites, ensuring accurate identification and measurement. nih.gov
These enhanced analytical techniques are crucial for future research into the specific roles of this compound, enabling a more precise understanding of its metabolism and potential biological functions.
Novel Therapeutic Analog Development Based on Mechanistic Understanding
A significant area of research in the vitamin D field is the development of synthetic analogs with improved therapeutic profiles. The goal is to design compounds that retain the beneficial effects of vitamin D, such as antiproliferative and immunomodulatory activities, while minimizing the risk of hypercalcemia, a common side effect of high doses of the active hormone. nih.govacs.org This has led to the development of several clinically used vitamin D analogs for conditions like psoriasis and secondary hyperparathyroidism. nih.gov
The development of these analogs is heavily reliant on a detailed understanding of the structure-activity relationships of different vitamin D metabolites. acs.orgnih.govnih.gov By modifying the side chain or the A-ring of the vitamin D molecule, researchers can alter its binding affinity for the vitamin D receptor (VDR) and its susceptibility to metabolic enzymes like CYP24A1. acs.orgnih.gov
For instance, some analogs are designed to be more resistant to catabolism by CYP24A1, thereby prolonging their therapeutic effect. nih.gov Others are developed to have a lower affinity for the VDR in intestinal cells, reducing their impact on calcium absorption. acs.org The emerging understanding of the potential biological activities of 24,25-dihydroxyvitamin D could also inform the design of novel analogs that specifically target the pathways it regulates, potentially offering new therapeutic strategies for conditions like bone fractures.
Systems Biology Approaches to Elucidate Metabolic Interplay
The metabolism of vitamin D is a complex network of interconnected pathways regulated by multiple enzymes and feedback mechanisms. Systems biology, which utilizes mathematical and computational modeling to understand complex biological systems, offers a powerful approach to unraveling the intricate interplay between different vitamin D metabolites, including this compound. nih.govnih.gov
By integrating experimental data on the concentrations of various metabolites and the activity of key enzymes, researchers can develop pharmacokinetic models that simulate the dynamics of the entire vitamin D metabolic network. nih.govnih.govmdpi.com These models can be used to:
Predict how changes in one part of the pathway, such as a genetic mutation in CYP24A1, will affect the concentrations of other metabolites. nih.gov
Identify key regulatory points in the metabolic network that could be targeted for therapeutic intervention.
Q & A
Q. How does renal dysfunction alter this compound metabolism, and what experimental models are suitable for studying this relationship?
- Methodological Answer : Reduced estimated glomerular filtration rate (eGFR) correlates with lower serum 24,25(OH)₂D₂ due to diminished CYP24A1 activity. Cohort studies using CKD patient cohorts should pair eGFR measurements with LC/MS/MS-based metabolite profiling. Longitudinal designs are recommended to capture dynamic changes, as 24,25(OH)₂D₂ variability over 10 weeks can exceed 34% in non-steady-state conditions .
Q. How do anticonvulsant medications influence this compound synthesis, and what mechanisms explain contradictory findings in clinical studies?
- Methodological Answer : Anticonvulsants like phenytoin may suppress CYP24A1 activity, reducing 24,25(OH)₂D₂ levels. However, conflicting reports of normal or elevated 1,25(OH)₂D₃ in treated patients suggest compensatory pathways (e.g., intestinal calcium malabsorption-induced secondary hyperparathyroidism). Controlled trials should stratify participants by calcium intake and measure parathyroid hormone (PTH) to isolate drug effects .
Q. What methodological challenges arise in distinguishing this compound from its D₃ analog and other dihydroxylated metabolites?
- Methodological Answer : Cross-reactivity in immunoassays and overlapping chromatographic retention times in LC/MS/MS necessitate orthogonal validation. For example, 24,25(OH)₂D₂ and 24,25(OH)₂D₃ require chromatographic separation using high-resolution columns. Additionally, interference from 23,25(OH)₂D₃—a urinary metabolite with comparable abundance—must be ruled out via selective ion monitoring .
Q. What analytical performance specifications are required to reliably quantify this compound in longitudinal studies?
- Methodological Answer : The International Federation of Clinical Chemistry (IFCC) recommends a relative measurement uncertainty (MU%) <14.9% to detect biologically significant changes. For studies requiring high sensitivity (e.g., low-dose vitamin D supplementation trials), MU% should be <10.5%. Harmonized protocols using isotope-labeled internal standards (e.g., deuterated 24,25(OH)₂D₂) improve reproducibility across cohorts .
Q. How do genetic polymorphisms in CYP24A1 affect this compound production, and what experimental approaches can elucidate their functional impact?
- Methodological Answer : Loss-of-function CYP24A1 mutations (e.g., rs6068812) reduce 24,25(OH)₂D₂ synthesis, leading to vitamin D toxicity in hypercalcemic patients. CRISPR-edited cell lines or murine models with CYP24A1 knockouts can be used to study compensatory metabolic pathways. Human studies should integrate genome-wide association data (GWAS) with metabolite profiling to identify modifier genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
